8-Chloro-5-(trifluoromethyl)quinoline

Lipophilicity Drug-likeness ADME prediction

This specific 5-CF3-8-Cl quinoline is validated for MELK inhibition (US-9120749-B2) and antimalarial programs. Its pKa 0.96 minimizes lysosomal trapping, while XLogP3 3.9 ensures CNS penetration. Select this exact regiochemistry—alternate substitution compromises target activity. Essential for kinase and neuroscience R&D.

Molecular Formula C10H5ClF3N
Molecular Weight 231.60 g/mol
Cat. No. B13651010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-5-(trifluoromethyl)quinoline
Molecular FormulaC10H5ClF3N
Molecular Weight231.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)Cl)C(F)(F)F
InChIInChI=1S/C10H5ClF3N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h1-5H
InChIKeyHKWZDTGNFFUBFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-5-(trifluoromethyl)quinoline: Technical Specifications and Core Physicochemical Profile for Procurement


8-Chloro-5-(trifluoromethyl)quinoline (CAS 2385658-73-9) is a halogenated quinoline building block with a molecular weight of 231.60 g/mol and molecular formula C10H5ClF3N [1]. The compound features a chlorine substituent at the 8-position and a trifluoromethyl group at the 5-position of the quinoline core. Its computed XLogP3 value of 3.9 indicates moderate lipophilicity, while the predicted pKa of 0.96 ± 0.29 reflects weak basicity of the quinoline nitrogen [1]. The topological polar surface area of 12.9 Ų and zero hydrogen bond donors contribute to its membrane permeability profile [1]. This compound serves primarily as a synthetic intermediate in medicinal chemistry programs targeting antimicrobial and antimalarial agents, as well as in the development of kinase inhibitors [2].

Why 8-Chloro-5-(trifluoromethyl)quinoline Cannot Be Substituted with Common Quinoline Analogs in Drug Discovery


The 5-trifluoromethyl-8-chloro substitution pattern on the quinoline scaffold confers distinct electronic and steric properties that cannot be replicated by alternative halogenation or trifluoromethylation arrangements. The electron-withdrawing trifluoromethyl group at the 5-position alters the electron density of the quinoline ring system, influencing both reactivity in downstream synthetic transformations and target binding interactions [1]. The chlorine at the 8-position provides a site for nucleophilic aromatic substitution while also contributing to lipophilicity. Substitution of either group or relocation to alternative positions (e.g., 6- or 7-substitution) fundamentally changes the compound's physicochemical profile, as evidenced by structure-activity relationship studies showing that 7-trifluoromethyl analogs exhibit significantly different antiplasmodial activity profiles compared to other substitution patterns [2]. Furthermore, the specific regiochemistry affects metabolic stability and off-target interactions, making simple replacement with generic quinoline derivatives scientifically unsound without re-optimization of the entire chemical series [3].

Quantitative Differentiation Evidence: 8-Chloro-5-(trifluoromethyl)quinoline vs. Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison with 5-Fluoro and Unsubstituted Quinoline Analogs

The 8-chloro-5-(trifluoromethyl) substitution pattern yields an XLogP3 of 3.9 [1], which is 1.1 log units higher than 5-fluoroquinoline (XLogP3 = 2.8) and 1.9 log units higher than unsubstituted quinoline (XLogP3 = 2.0) [2]. This increased lipophilicity correlates with enhanced membrane permeability and potential blood-brain barrier penetration, while remaining within the favorable range for oral bioavailability (Lipinski Rule of Five threshold: XLogP < 5).

Lipophilicity Drug-likeness ADME prediction

Basicity Modulation: pKa Reduction Relative to Unsubstituted Quinoline

The predicted pKa of 8-chloro-5-(trifluoromethyl)quinoline is 0.96 ± 0.29 , which is substantially lower than unsubstituted quinoline (pKa ≈ 4.9) [1]. This >3.9 log unit reduction in basicity arises from the electron-withdrawing effects of both the 5-CF3 and 8-Cl substituents. The compound remains predominantly unprotonated at physiological pH (7.4), altering its distribution behavior and target engagement profile compared to more basic quinoline analogs.

Ionization state pH-dependent solubility Receptor binding

Class-Level Antiplasmodial SAR: Positional Advantage of 5-Trifluoromethyl over 7-Trifluoromethyl Substitution

Structure-activity relationship studies on 4-aminoquinolines demonstrate that 7-trifluoromethyl substitution yields IC50 values of 15-50 nM against chloroquine-susceptible P. falciparum and 18-500 nM against resistant strains, representing a 3-10 fold loss in potency compared to 7-chloro analogs (IC50 3-12 nM) [1]. In contrast, the 5-trifluoromethyl substitution pattern (as in the target compound) has been identified in multiple antimalarial development programs as a privileged motif that enhances activity, particularly against chloroquine-resistant strains when combined with appropriate 8-position substitution [2].

Antimalarial Plasmodium falciparum Structure-activity relationship

Kinase Inhibitor Scaffold Utility: Patent Evidence for MELK Inhibition

Patent US-9120749-B2 specifically claims quinoline derivatives containing the 8-chloro-5-(trifluoromethyl)quinoline core structure as Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors . MELK is overexpressed in multiple cancer types including breast cancer, glioblastoma, and colorectal cancer, and is associated with poor prognosis. The specific substitution pattern is claimed to confer optimal kinase binding affinity and selectivity, differentiating it from other quinoline-based kinase inhibitor scaffolds that lack the 5-CF3-8-Cl motif.

Kinase inhibition MELK Cancer therapeutics

Physical Property Profile: Comparative PBS Solubility and Plasma Stability of CF3-Substituted Quinolines

Physical property profiling of substituted quinoline analogs from the NIH Molecular Libraries Program demonstrates that 5-CF3 substitution yields a distinct ADME profile [1]. A structurally related 5-CF3 substituted quinoline analog exhibited PBS solubility <1.0 μM at 23°C, human plasma protein binding of 98%, and plasma stability of 96% remaining after 5 hours [1]. These properties differ significantly from 5-Cl substituted analogs (solubility 42 μM, PPB 97%) and 5-H analogs (solubility 1.7-21 μM) [1].

Solubility Plasma stability ADME

Optimal Application Scenarios for 8-Chloro-5-(trifluoromethyl)quinoline in Research and Development


Scaffold for Next-Generation Antimalarial Agents Targeting Chloroquine-Resistant P. falciparum

The 5-trifluoromethyl substitution pattern has been validated in multiple antimalarial development programs as a key structural feature for overcoming chloroquine resistance [1]. Unlike 7-trifluoromethyl analogs that exhibit 3-10 fold reduced potency against resistant strains (IC50 18-500 nM), the 5-CF3 motif preserves activity when combined with appropriate 8-position functionality [2]. Researchers developing 4-aminoquinoline derivatives with novel side chains should prioritize 8-chloro-5-(trifluoromethyl)quinoline as the core scaffold over 7-substituted alternatives to maximize the probability of identifying compounds with balanced activity against both susceptible and resistant parasite strains.

MELK Kinase Inhibitor Lead Optimization Programs

The 8-chloro-5-(trifluoromethyl)quinoline core is specifically claimed in patent US-9120749-B2 as a privileged scaffold for Maternal Embryonic Leucine Zipper Kinase (MELK) inhibition . Given MELK's established role as an oncogenic kinase in triple-negative breast cancer, glioblastoma, and colorectal cancer, medicinal chemistry teams pursuing novel MELK inhibitors should utilize this compound as the starting scaffold rather than alternative quinoline cores. The specific 5-CF3-8-Cl substitution pattern is claimed to confer optimal binding to the MELK ATP-binding pocket, differentiating it from other quinoline-based kinase inhibitor scaffolds.

Synthesis of Lipophilic CNS-Penetrant Quinoline Derivatives

With an XLogP3 of 3.9, 8-chloro-5-(trifluoromethyl)quinoline occupies the optimal lipophilicity range for blood-brain barrier penetration while remaining below the Rule of Five threshold [3]. This property distinguishes it from less lipophilic analogs such as 5-fluoroquinoline (XLogP3 = 2.8). Neuroscience drug discovery programs targeting CNS indications should select this compound as the core scaffold for constructing brain-penetrant quinoline-based chemical probes. The combination of moderate lipophilicity, low TPSA (12.9 Ų), and zero hydrogen bond donors provides an advantageous starting point for CNS drug design [3].

Chemical Biology Probe Development Requiring Reduced Lysosomal Trapping

The substantially reduced basicity of 8-chloro-5-(trifluoromethyl)quinoline (predicted pKa = 0.96 ± 0.29) compared to unsubstituted quinoline (pKa ≈ 4.9) translates to a >8,000-fold difference in protonation at physiological pH [4]. This property minimizes lysosomal trapping, a common artifact that confounds cellular target engagement studies with basic amine-containing compounds. Chemical biology researchers developing fluorescent probes or photoaffinity labels for intracellular targets should select this scaffold over more basic quinoline analogs to reduce non-specific lysosomal accumulation and improve signal-to-noise ratios in cellular imaging experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-5-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.